molecular formula C18H18N2O3S B2524731 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea CAS No. 2034633-23-1

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2524731
CAS RN: 2034633-23-1
M. Wt: 342.41
InChI Key: VFTSRELVDPECER-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a compound that belongs to the class of urea derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and properties. In

Scientific Research Applications

Oxidative Annulation Reactions

Research demonstrates the use of related furan and thiophen-2-yl compounds in photoinduced oxidative annulation reactions. These processes enable the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, showcasing the utility of such structures in constructing complex molecular architectures (Jin Zhang et al., 2017).

Acetylcholinesterase Inhibitors

A study on related thiourea derivatives highlights their potential as novel acetylcholinesterase inhibitors. This demonstrates the pharmaceutical applications of compounds with similar structural motifs, particularly in the development of treatments for conditions such as Alzheimer's disease (J. Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas from carboxylic acids through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is demonstrated, highlighting a method of generating ureas under mild conditions. This technique could be relevant for the synthesis of compounds with the specified urea functionality (Kishore Thalluri et al., 2014).

5-Lipoxygenase Inhibitory Activities

Compounds related to the specified urea structure have been evaluated for their 5-lipoxygenase inhibitory activities, showing potential as potent inhibitors. This suggests applications in the development of anti-inflammatory drugs (K. Ohemeng et al., 1994).

Structural and Vibrational Characterization

A study on 1-Benzyl-3-furoyl-1-phenylthiourea provides insights into the structural, vibrational, and electronic characterization of thiourea derivatives, shedding light on their molecular stability, intermolecular interactions, and potential for non-linear optical behavior. Such information is crucial for the application of these compounds in materials science (M. E. D. Lestard et al., 2015).

properties

IUPAC Name

1-benzyl-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(19-11-14-5-2-1-3-6-14)20-13-18(22,15-8-10-24-12-15)16-7-4-9-23-16/h1-10,12,22H,11,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTSRELVDPECER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

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